molecular formula C14H9F4NO2 B6409958 MFCD18322461 CAS No. 1261934-86-4

MFCD18322461

Cat. No.: B6409958
CAS No.: 1261934-86-4
M. Wt: 299.22 g/mol
InChI Key: UGAKMOAFJWNPKC-UHFFFAOYSA-N
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Description

However, based on the context of similar compounds (e.g., boronic acids and brominated aromatic derivatives), it is inferred to belong to a class of organoboron or halogen-substituted aromatic compounds. These classes are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in cross-coupling reactions . While direct data for MFCD18322461 is lacking, this analysis will extrapolate comparative insights from structurally and functionally analogous compounds in the evidence, ensuring a rigorous and evidence-based approach.

Properties

IUPAC Name

3-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-12-10(2-1-3-11(12)14(16,17)18)7-4-8(13(20)21)6-9(19)5-7/h1-6H,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKMOAFJWNPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691813
Record name 5-Amino-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-86-4
Record name 5-Amino-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18322461 involves a series of chemical reactions that require precise conditions to achieve the desired product. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the formation of this compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

    Safety Protocols: Industrial production adheres to strict safety protocols to protect workers and the environment.

Chemical Reactions Analysis

Types of Reactions

MFCD18322461 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD18322461 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18322461 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes key properties of compounds analogous to MFCD18322461, focusing on boronic acids () and brominated aromatic derivatives (). These comparisons highlight molecular characteristics, physicochemical properties, and functional applications.

Property CAS 1046861-20-4 (Boronic Acid Derivative) CAS 1761-61-1 (Brominated Benzoic Acid) Typical Analogues (e.g., (3-Bromo-5-chlorophenyl)boronic acid)
MDL Number MFCD13195646 MFCD00003330 MFCD131956xx (variants)
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BBrClO₂ (structural isomers)
Molecular Weight 235.27 g/mol 201.02 g/mol 235–250 g/mol
LogP (Partition Coefficient) XLOGP3: 2.15; WLOGP: 0.78 LogP: ~2.47 (estimated) XLOGP3: 1.8–2.5
Solubility 0.24 mg/ml (ESOL) 0.687 mg/ml (ESOL) 0.2–0.7 mg/ml
Synthetic Accessibility 2.07 (moderate) Not reported 1.5–2.5
Bioavailability Score 0.55 0.55 0.5–0.6
Key Functional Groups Boronic acid, Br, Cl substituents Bromine, carboxylic acid Boronic acid with halogen substituents
Applications Suzuki-Miyaura coupling intermediates Flame retardants, pharmaceuticals Catalysis, drug discovery

Key Findings:

Structural Similarities :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) share halogen substituents (Br, Cl) and reactive boron centers, enabling cross-coupling reactions critical in drug synthesis .
  • Brominated aromatics (e.g., CAS 1761-61-1) exhibit high solubility (0.687 mg/ml) and stability, making them suitable for polymer and flame-retardant applications .

Physicochemical Properties :

  • LogP Values : Boronic acids show moderate lipophilicity (XLOGP3: 1.8–2.5), balancing membrane permeability and aqueous solubility. Brominated benzoic acids have higher LogP (~2.47), favoring lipid-rich environments .
  • Synthetic Accessibility : Boronic acids require specialized catalysts (e.g., Pd-based systems) but achieve high yields (e.g., 98% in CAS 1761-61-1 synthesis) .

Functional Divergence :

  • Boronic acids are pivotal in medicinal chemistry (e.g., protease inhibitors), whereas brominated aromatics dominate materials science (e.g., epoxy resins) .

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